N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes an ethylphenyl group, a methylpropyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the glycinamide backbone, followed by the introduction of the ethylphenyl, methylpropyl, and phenylsulfonyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide include:
- N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)alaninamide
- N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)valinamide
- N~2~-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)leucinamide
Uniqueness
The uniqueness of N2-(2-ethylphenyl)-N-(2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile applications and the exploration of new scientific frontiers.
Properties
CAS No. |
503839-15-4 |
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Molecular Formula |
C20H26N2O3S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethylanilino]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-4-17-10-8-9-13-19(17)22(15-20(23)21-14-16(2)3)26(24,25)18-11-6-5-7-12-18/h5-13,16H,4,14-15H2,1-3H3,(H,21,23) |
InChI Key |
ZVYQAGOECAAWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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